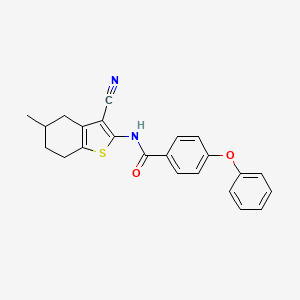

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-15-7-12-21-19(13-15)20(14-24)23(28-21)25-22(26)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-6,8-11,15H,7,12-13H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSSLBAWTIXZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Phenoxybenzamide Moiety: The final step involves the coupling of the benzothiophene core with a phenoxybenzamide derivative under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on core scaffolds, substituent effects, and reported biological activities.

Structural and Functional Group Comparisons

Key Observations

Piperazine/piperidine-based analogs (e.g., ) prioritize nitrogen-rich scaffolds for hydrogen bonding or cationic interactions, whereas the benzothiophen core may favor hydrophobic or aromatic interactions.

Substituent Effects: Electron-Withdrawing Groups: The 3-cyano group in the target compound contrasts with the 3-hydroxyphenyl substituent in , which provides hydrogen-bonding capability. Cyano groups are known to enhance metabolic stability but may reduce solubility. Halogenation: The 2,6-difluorobenzyl group in improves lipophilicity and membrane permeability, contributing to antitumor activity. The absence of halogens in the target compound suggests divergent target selectivity. Phenoxybenzamide Motif: All compounds share a 4-phenoxybenzamide group, indicating its role as a conserved pharmacophore for receptor binding or scaffold stabilization.

Biological Activity :

- The piperazine derivative in showed κ-opioid receptor antagonism but lower potency than JDTic, highlighting the importance of the piperazine-hydroxyphenyl interaction for receptor engagement.

- The piperidine-based compound in demonstrated antitumor activity against HepG2 cells, likely due to fluorobenzyl-enhanced cellular uptake and interactions with kinase domains. The target compound’s benzothiophen core may offer distinct advantages in bypassing multidrug resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Benzothiophene ring : A fused aromatic system that enhances biological activity.

- Cyano group : Known for its role in various chemical reactions and biological interactions.

- Phenoxybenzamide moiety : Contributes to the compound's pharmacological profile.

The molecular formula is with a molecular weight of approximately 392.48 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

1. Anticancer Properties

Numerous studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.49 | Inhibition of cell proliferation |

| LNCaP (Prostate) | 0.75 | Induction of apoptosis |

| NUGC (Gastric) | 0.025 | DNA intercalation and enzyme inhibition |

The compound has shown significant growth inhibition across multiple cancer types, with IC50 values indicating potent cytotoxicity against cancer cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index .

2. Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities. It has been effective against pathogens such as:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The presence of the cyano group and the aromatic rings enhances the compound's ability to disrupt microbial cell membranes or inhibit specific metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer cell proliferation or bacterial metabolism, thus inhibiting their functions.

Receptor Binding : Interaction with cell surface receptors may modulate signaling pathways critical for cell survival and proliferation.

DNA Intercalation : The structural properties allow it to insert between DNA base pairs, affecting replication and transcription processes.

Case Study 1: Anticancer Efficacy in Gastric Cancer

A study evaluated the effects of this compound on gastric cancer cell lines. The results indicated an IC50 value of 0.025 μM against NUGC cells, demonstrating significant cytotoxicity while exhibiting low toxicity towards normal cells (WI38 fibroblasts) at similar concentrations .

Case Study 2: Antibacterial Activity Assessment

In vitro testing revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as a novel antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide, and how can reaction purity be ensured?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with functionalization of the benzothiophene core followed by coupling with the phenoxybenzamide moiety. Key steps include:

- Cyano group introduction : Use of Knoevenagel condensation or nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the benzothiophene and phenoxybenzamide groups .

- Purity control : Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Final purification employs column chromatography (silica gel) or recrystallization .

Critical Parameters : Temperature (60–80°C for amidation), inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring, and stoichiometric precision for high yields (>75%) .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., cyano group at C3, methyl at C5) and benzamide linkage. Aromatic protons in the phenoxy group appear as distinct doublets (δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 391.12) and detects isotopic patterns for Cl/Br if present .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Data Cross-Validation : Discrepancies in NMR integration ratios or unexpected HRMS adducts signal impurities, necessitating re-purification .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s structure-activity relationship (SAR) against specific biological targets?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing the phenoxy group with methoxy or halogens) to assess steric/electronic effects on target binding .

- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like acetyl-CoA carboxylase (ACC) or kinases. Focus on hydrogen bonding (amide NH with catalytic lysine) and hydrophobic contacts (benzothiophene with active-site pockets) .

- Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀) or cell-based models (e.g., cancer proliferation). Correlate activity trends with substituent electronegativity or logP values .

Q. Example SAR Table :

| Substituent (R) | IC₅₀ (μM) | logP |

|---|---|---|

| Phenoxy (parent) | 0.45 | 3.8 |

| 4-Fluorophenoxy | 0.32 | 3.9 |

| 4-Methoxyphenoxy | 0.78 | 3.2 |

Fluorine’s electron-withdrawing effect enhances ACC binding affinity, while methoxy reduces potency due to steric hindrance .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

- Variable Isolation : Replicate assays while controlling variables (e.g., cell line origin, serum concentration in media) that may alter bioavailability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond in acidic conditions) that could skew activity .

- Orthogonal Assays : Compare results across enzymatic (e.g., fluorescence-based) and phenotypic (e.g., apoptosis markers) assays to distinguish direct vs. indirect effects .

Case Study : Discrepancies in antiproliferative activity (IC₅₀ 0.45 μM vs. 1.2 μM) were traced to differing serum-free incubation times, which affect compound stability .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For ACC, the compound showed mixed inhibition (Ki = 0.2 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

- Mutagenesis : Engineer ACC mutants (e.g., K126A) to confirm critical hydrogen bonds. Loss of activity in K126A mutants validates the amide NH’s role .

Pathway Analysis : RNA sequencing of treated cells reveals downstream effects (e.g., downregulation of fatty acid synthase), linking target engagement to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.